molecular formula C12H16O2 B1615523 2-Methylbutyl benzoate CAS No. 52513-03-8

2-Methylbutyl benzoate

Cat. No. B1615523
CAS RN: 52513-03-8
M. Wt: 192.25 g/mol
InChI Key: PYZHESNNAPENLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylbutyl benzoate is a natural product found in Hamamelis virginiana and Hypericum perforatum with data available.

Scientific Research Applications

1. Crystal Engineering and Phase Transition Studies

2-Methylbutyl benzoate is involved in research exploring crystal engineering. A study on Methyl 2-(carbazol-9-yl)benzoate, a structurally related compound, highlighted its unique crystallization properties, transforming from a high-Z′ structure to a Z′ = 2 structure under high pressure. This research provides insights into the behavior of similar benzoate compounds under varying physical conditions (Johnstone et al., 2010).

2. Liquid Crystal Display Technology

2-Methylbutyl benzoate derivatives have been synthesized for potential use in cholesteric liquid crystal devices. These derivatives, like (S)‐(2‐methylbutyl)benzene, exhibited properties such as high helical twisting power and dielectric anisotropy, making them suitable for advanced display technologies (Yokokoji et al., 2008).

3. Vibrational Spectroscopy in Biomolecule Research

In vibrational spectroscopy, Methyl benzoate, a closely related compound, serves as a model for developing new IR pulse schemes applicable to biomolecules. This research explores the anharmonic vibrational modes of Methyl benzoate, providing valuable insights for similar studies involving 2-Methylbutyl benzoate (Maiti, 2014).

4. Indoor Air Quality and Mold Growth Monitoring

Methyl benzoate, which is similar in structure, has been investigated as a biomarker for mold growth in indoor environments, demonstrating its potential in air quality monitoring. This compound was used to detect mold in various educational institutions, indicating its utility in environmental health research (Parkinson et al., 2009).

5. Insecticidal and Repellent Properties

Research on Methyl benzoate has revealed its insecticidal and repellent activities against agricultural pests like Aedes aegypti and Bemisia tabaci. Given the structural similarities, 2-Methylbutyl benzoate might share these properties, making it a potential candidate for eco-friendly pest control solutions (Larson et al., 2021; Mostafiz et al., 2018).

6. Interaction with Polyphenols and Flavor Volatility

The interactions of Methyl benzoate with polyphenols have been studied to understand the volatility of flavor compounds. This research is crucial in food science, where similar benzoate compounds like 2-Methylbutyl benzoate could influence the sensory properties of food products (Aronson & Ebeler, 2004).

7. Cytotoxicity and Pharmaceutical Potential

Studies have been conducted to evaluate the cytotoxicity of Methyl benzoate, which has implications for the safety and potential pharmaceutical applications of related compounds like 2-Methylbutyl benzoate (Bunch et al., 2020).

properties

CAS RN

52513-03-8

Product Name

2-Methylbutyl benzoate

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-methylbutyl benzoate

InChI

InChI=1S/C12H16O2/c1-3-10(2)9-14-12(13)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3

InChI Key

PYZHESNNAPENLQ-UHFFFAOYSA-N

SMILES

CCC(C)COC(=O)C1=CC=CC=C1

Canonical SMILES

CCC(C)COC(=O)C1=CC=CC=C1

Other CAS RN

52513-03-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylbutyl benzoate
Reactant of Route 2
Reactant of Route 2
2-Methylbutyl benzoate
Reactant of Route 3
Reactant of Route 3
2-Methylbutyl benzoate
Reactant of Route 4
Reactant of Route 4
2-Methylbutyl benzoate
Reactant of Route 5
Reactant of Route 5
2-Methylbutyl benzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Methylbutyl benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.